molecular formula C24H23B3O6 B14718895 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane CAS No. 6638-75-1

2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane

Cat. No.: B14718895
CAS No.: 6638-75-1
M. Wt: 439.9 g/mol
InChI Key: SJBOHRFCOHUSSF-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. Boron compounds are known for their unique chemical properties, which make them valuable in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with appropriate diol compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification steps such as distillation, recrystallization, and chromatography are crucial to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron centers to borohydrides.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atoms with various molecular targets. In organic synthesis, the boron centers facilitate the formation of carbon-boron bonds, which can be further transformed into other functional groups. In medicinal applications, the compound’s boron atoms can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boron-containing compound used in similar applications.

    Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.

    Boronic Esters: A class of compounds with similar reactivity and applications.

Uniqueness

2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is unique due to its multiple boron centers and the presence of dioxaborolane rings, which provide distinct reactivity and stability compared to other boron compounds. This makes it particularly valuable in complex organic transformations and advanced material synthesis.

Properties

CAS No.

6638-75-1

Molecular Formula

C24H23B3O6

Molecular Weight

439.9 g/mol

IUPAC Name

2-phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23B3O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)23-24(33-27(32-23)20-14-8-3-9-15-20)22-17-29-26(31-22)19-12-6-2-7-13-19/h1-15,21-24H,16-17H2

InChI Key

SJBOHRFCOHUSSF-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)C2C(OB(O2)C3=CC=CC=C3)C4COB(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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